molecular formula C8H16ClNO B3302681 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride CAS No. 918441-58-4

3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride

Cat. No. B3302681
CAS RN: 918441-58-4
M. Wt: 177.67
InChI Key: IPLBQEHOXUCVRY-UHFFFAOYSA-N
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Description

3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride is a chemical compound with the CAS Number: 918441-58-4 . It has a molecular weight of 177.67 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride and similar compounds has been a subject of research due to their biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The IUPAC name for this compound is 3-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride . The InChI code is 1S/C8H15NO.ClH/c1-8(10)4-6-2-3-7(5-8)9-6;/h6-7,9-10H,2-5H2,1H3;1H .


Physical And Chemical Properties Analysis

3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 177.67 .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Drug Discovery

2-Azabicyclo[3.2.1]octanes, which are related to the structure of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride, are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .

Organic Synthesis

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, a compound related to 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride, is employed as an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Thermodynamic Property Data Generation

The structure of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride is similar to 8-azabicyclo[3.2.1]octan-3-ol, 8-methyl-, 8-oxide, which is used in the generation of critically evaluated thermodynamic property data for pure compounds .

Nematicidal Activity

3-[(4-methoxyphenyl)imino]-2-(8-methyl-8-azabicyclo octan-3-yl)-2,3-dihydro-1H-isoindol-1-one, a compound that can be synthesized from 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride, has shown inhibition activities against root-knot nematodes M. incognita .

Biomass Valorization

Researchers are also focusing on the valorization of biomass-derived compounds through photochemical transformations . The unique structure of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride can make it a challenging scaffold to acquire, and thus it could potentially be used in this area of research .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride, is the central core of the family of tropane alkaloids . These compounds display a wide array of interesting biological activities, and as a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions may include the development of more efficient and selective synthetic methodologies for these types of compounds .

properties

IUPAC Name

3-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-8(10)4-6-2-3-7(5-8)9-6;/h6-7,9-10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLBQEHOXUCVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC(C1)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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